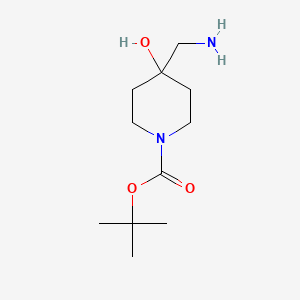

Tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate

説明

特性

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13/h15H,4-8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWCDAFPRBDRER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633589 | |

| Record name | tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392331-66-7 | |

| Record name | tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 392331-66-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Method 1: Boc Protection and Amination

This method involves the protection of the amine group followed by amination:

Step 1 : Synthesize 4-piperidinecarboxamide by reacting piperidine with carbonyl compounds.

Step 2 : Protect the amine using di-tert-butyl dicarbonate to form 1-boc-4-piperidyl urea.

Step 3 : Treat the protected compound with bromine in a sodium hydroxide solution to achieve the desired aminomethylation.

Yield : This method typically yields high purity products, often exceeding 90% under optimized conditions.

Method 2: Direct Amination

Another approach is the direct amination of tert-butyl esters:

Reagents : Use tert-butyl acrylate and an appropriate amine source.

Procedure : The reaction is conducted under reflux conditions in an organic solvent, facilitating the nucleophilic attack on the carbonyl carbon.

Yield : This method can also provide good yields but may require careful control of reaction conditions to avoid side reactions.

Method 3: Multistep Synthesis

A more complex route might involve multiple steps, including:

Step 1 : Synthesize a bromo derivative of piperidine.

Step 2 : Perform nucleophilic substitution with an amine source to introduce the aminomethyl group.

Step 3 : Hydrolyze any protecting groups and purify the final product through crystallization or chromatography.

Yield : While this method can be labor-intensive, it allows for greater flexibility in modifying the piperidine structure.

The following table summarizes the key aspects of each preparation method:

| Method | Key Steps | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Boc Protection & Amination | Protection, bromination | >90 | High purity, straightforward | Requires multiple reagents |

| Direct Amination | Direct reaction with amine | Good | Simplicity | Potential for side reactions |

| Multistep Synthesis | Bromo derivative synthesis | Variable | Flexibility in structure modification | Labor-intensive |

The preparation of tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate can be achieved through various synthetic routes, each with distinct advantages and challenges. The choice of method largely depends on the desired yield, purity, and available reagents. Continuous advancements in synthetic methodologies offer opportunities for improved efficiency and scalability in producing this valuable compound for pharmaceutical applications.

化学反応の分析

Types of Reactions

Tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The aminomethyl group can be reduced to form a primary amine.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of a primary amine derivative.

Substitution: Formation of various substituted piperidine derivatives.

科学的研究の応用

Tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Table 1: Structural Comparison of Piperidine Derivatives

This compound

Synthesis typically involves the Boc protection of a pre-functionalized piperidine core. For example, tert-butyl 4-oxopiperidine-1-carboxylate undergoes nucleophilic addition with organometallic reagents (e.g., Grignard or lithium reagents) to introduce hydroxyl and aminomethyl groups . Commercial batches achieve 98% purity via column chromatography .

Analog-Specific Routes

Tert-butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate : Synthesized by reacting tert-butyl 4-oxopiperidine-1-carboxylate with 4-bromophenyl lithium at -78°C, yielding 86% after purification .

Tert-butyl 4-((benzylamino)methyl)-4-hydroxypiperidine-1-carboxylate: Prepared via reductive amination of the aldehyde intermediate with benzylamine .

Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate: Generated through cyanation of a brominated precursor using Zn(CN)2 and a palladium catalyst .

Table 2: Comparative Reactivity and Yields

生物活性

Tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of monoacylglycerol lipase (MAGL) and in the treatment of various disorders. This article explores its biological activity, supported by relevant research findings and case studies.

1. Overview of this compound

This compound, also known as a piperidine derivative, is characterized by its structural features that allow it to interact with biological targets effectively. The presence of the aminomethyl and hydroxyl groups contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

2. Biological Activity

2.1 Inhibition of Monoacylglycerol Lipase (MAGL)

This compound has been identified as a MAGL inhibitor, which is significant because MAGL plays a crucial role in the degradation of endocannabinoids like 2-arachidonoylglycerol (2-AG). Inhibition of MAGL can enhance endocannabinoid signaling, which is beneficial in treating conditions such as pain, inflammation, and neurodegenerative diseases.

- Mechanism of Action : By inhibiting MAGL, the compound increases the levels of 2-AG, which can activate cannabinoid receptors (CB1 and CB2), leading to analgesic and anti-inflammatory effects .

2.2 Potential Therapeutic Applications

The therapeutic potential of this compound extends to various disorders:

- Pain Management : Studies have shown that MAGL inhibitors can reduce pain perception by modulating the endocannabinoid system .

- Neurodegenerative Diseases : The modulation of endocannabinoid levels may also provide neuroprotective effects, making it a candidate for treating Alzheimer's disease and other neurodegenerative conditions .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| MAGL Inhibition | Increases levels of 2-AG | |

| Analgesic Effects | Modulation of cannabinoid receptors | |

| Neuroprotection | Potential reduction in neuroinflammation |

4. Case Studies

Several studies have investigated the efficacy of piperidine derivatives similar to this compound:

- Study on Pain Relief : A study demonstrated that compounds with similar structures exhibited significant analgesic properties in animal models, supporting their use in pain management therapies .

- Alzheimer's Disease Models : Research indicated that MAGL inhibitors could reduce amyloid-beta accumulation in neuronal cultures, suggesting a potential role in Alzheimer's disease treatment .

5. Conclusion

This compound shows promising biological activity primarily due to its role as a MAGL inhibitor. Its potential applications in pain management and neurodegenerative diseases highlight the importance of further research into its pharmacological properties. Continued exploration could lead to the development of new therapeutic agents targeting these critical health issues.

Q & A

Q. What are the recommended synthetic routes for Tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step protocols, including Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen and functionalization of the aminomethyl and hydroxyl groups. For example, a template reaction using tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (CAS 144222-22-0) as a precursor can be adapted, followed by hydroxylation under controlled oxidative conditions . Key steps include:

- Boc Protection : Ensures selective reactivity of the piperidine nitrogen.

- Coupling Reactions : Utilize reagents like EDCI/HOBt for amide bond formation in anhydrous solvents (e.g., DCM, THF).

- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane is commonly employed .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 mask) is advised if airborne particles are generated .

- Storage : Store in a cool, dry place (2–8°C) under inert gas (argon/nitrogen) to prevent decomposition .

- Spill Management : Use absorbent materials (e.g., vermiculite) and avoid water jets. Contaminated waste must be segregated and disposed via licensed hazardous waste handlers .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- GC-MS : Provides molecular ion peaks (e.g., m/z 214.30) and fragmentation patterns. Use RT locking with tetracosane (9.258 min) for retention time calibration .

- FTIR-ATR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹) with 4 cm⁻¹ resolution .

- HPLC-TOF : Confirm purity (≥98%) and exact mass (e.g., Δppm <1.5) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can SHELX programs resolve crystallographic data inconsistencies for this compound?

- Methodological Answer : SHELXL is ideal for refining high-resolution X-ray data. Key steps include:

- Data Scaling : Correct for absorption and radiation damage using SADABS .

- Hydrogen Placement : Use HFIX commands for riding models, critical for hydroxyl and amine groups.

- Twinned Data : Apply TWIN/BASF commands for non-merohedral twinning, common in piperidine derivatives .

Contradictions in thermal parameters or occupancy can arise from disorder; refine anisotropic displacement parameters (ADPs) with ISOR restraints .

Q. How can researchers reconcile discrepancies in reaction yields across synthetic protocols?

- Methodological Answer : Analyze variables impacting yield:

- Catalyst Load : Pd(OAc)₂ vs. Pd(dppf)Cl₂ may alter coupling efficiency in Suzuki reactions .

- Temperature : Microwave-assisted synthesis (e.g., 100°C, 30 min) often improves yield vs. traditional reflux .

- Workup : Aqueous extraction pH (e.g., NaHCO₃ for acidic byproducts) affects product recovery .

Table 1 : Yield Comparison Across Conditions

| Protocol | Catalyst | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|

| A | Pd(OAc)₂ | 80 | 65 | |

| B | Pd(dppf) | 100 | 82 |

Q. What strategies address overlapping signals in NMR analysis of this compound?

- Methodological Answer :

- 2D NMR : Use HSQC to correlate C-H pairs and resolve crowded regions (e.g., δ 3.0–3.5 ppm for piperidine protons) .

- DEPT Experiments : Differentiate CH₂ (e.g., aminomethyl, δ ~2.8 ppm) and CH groups .

- Solvent Selection : Deutero-DMSO enhances resolution for hydroxyl protons (δ 4.5–5.5 ppm) but may require heating to reduce viscosity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。